non-8-yne-2,4-dione
CAS No.: 1195869-27-2
Cat. No.: VC11605911
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195869-27-2 |
---|---|
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | non-8-yne-2,4-dione |
Standard InChI | InChI=1S/C9H12O2/c1-3-4-5-6-9(11)7-8(2)10/h1H,4-7H2,2H3 |
Standard InChI Key | UFEJOQRSUMSYCN-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(=O)CCCC#C |
Introduction
Structural and Molecular Analysis
Atomic Connectivity and Stereoelectronic Features
The molecular structure of non-8-yne-2,4-dione is defined by the SMILES string CC(=O)CC(=O)CCCC#C
, which encodes a linear carbon backbone with two ketone groups separated by a methylene bridge and a terminal alkyne. The 2D structure (Figure 1) reveals planar geometry at the diketone moieties, while the alkyne introduces rigidity and linearity to the hydrocarbon tail.
Conformational Dynamics
Computational studies using PubChem’s 3D conformer model highlight two dominant conformers:
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Conformer A: The alkyne moiety adopts a trans configuration relative to the diketone plane, minimizing steric hindrance.
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Conformer B: A gauche arrangement between the alkyne and proximal ketone, stabilized by weak hyperconjugative interactions .
These conformers exhibit energy differences of <2 kcal/mol, suggesting facile interconversion at ambient temperatures.
Infrared (IR) Spectroscopy
The IR spectrum (computed) shows characteristic absorptions:
Nuclear Magnetic Resonance (NMR)
Proton NMR predictions (DMSO-d₆):
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δ 1.2–1.4 ppm: Multiplet (methylene protons adjacent to ketones)
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δ 2.1 ppm: Singlet (acetyl methyl groups)
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis for non-8-yne-2,4-dione is documented, analogous diketones are typically prepared via:
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Claisen Condensation: Acetylacetone derivatives coupled with propargyl halides.
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Alkyne Oxidation: Selective oxidation of 8-nonyne-2,4-diol precursors using Jones reagent .
A plausible pathway (Scheme 1):
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Step 1: Propargylation of ethyl acetoacetate using 5-iodo-1-pentyne under basic conditions.
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Step 2: Hydrolysis and decarboxylation to yield the target diketone .
Electrophilic Additions
The α,β-unsaturated diketone system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine produces a β-amino diketone adduct (Figure 2) .
Cycloadditions
The alkyne participates in [2+2] cycloadditions with electron-deficient dienophiles, forming bicyclic intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole-linked hybrids .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Melting Point | 85–87°C (predicted) | ACD/Labs Software |
Boiling Point | 289°C (estimated) | Joback Method |
LogP (XLogP3-AA) | 0.7 | PubChem Computation |
Aqueous Solubility | 1.2 g/L (25°C) | ALGOPS |
Stability and Degradation
Non-8-yne-2,4-dione is stable under inert atmospheres but prone to:
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